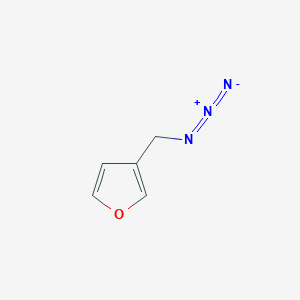
3-(azidomethyl)furan
概要
説明
3-(Azidomethyl)furan is a compound that features a furan ring substituted with an azidomethyl group at the third position. Furan derivatives are known for their presence in many natural products and their importance as building blocks in organic synthesis. The azide group in this compound makes it particularly interesting due to its ability to undergo diverse transformations, which can be utilized in various chemical reactions and applications .
準備方法
The synthesis of 3-(azidomethyl)furan typically involves the azidation of pre-synthesized functionalized furan substrates. One common method is the nucleophilic substitution of 3-halidemethyl furans. Another approach involves the Lewis acid-promoted ring-opening of 3-oxiranefurans . Additionally, a rapid and efficient method has been developed using silver(I)-catalyzed cascade annulation/azidation of 2-(1-alkynyl)-2-alken-1-ones. This method offers mild reaction conditions, high efficiency, and easy scale-up .
化学反応の分析
3-(Azidomethyl)furan undergoes various types of chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds.
Substitution: The azide group can participate in nucleophilic substitution reactions, forming a variety of substituted furans.
Cycloaddition: The azide group can undergo click chemistry reactions, such as the Huisgen cycloaddition, to form triazoles.
Common reagents used in these reactions include silver(I) catalysts, lithium aluminum hydride, and various nucleophiles. The major products formed from these reactions include amines, triazoles, and other substituted furans .
科学的研究の応用
3-(Azidomethyl)furan has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-(Azidomethyl)furan primarily involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions to form triazoles, which are known for their biological activity. Additionally, the azide group can be reduced to form amines, which can interact with various molecular targets and pathways in biological systems .
類似化合物との比較
3-(Azidomethyl)furan can be compared with other furan derivatives, such as:
2-(Azidomethyl)furan: Similar in structure but with the azidomethyl group at the second position.
3-(Bromomethyl)furan: Contains a bromomethyl group instead of an azidomethyl group.
3-(Hydroxymethyl)furan: Contains a hydroxymethyl group instead of an azidomethyl group.
The uniqueness of this compound lies in the versatility of the azide group, which can undergo a wide range of chemical transformations, making it a valuable intermediate in organic synthesis .
特性
IUPAC Name |
3-(azidomethyl)furan | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O/c6-8-7-3-5-1-2-9-4-5/h1-2,4H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCKGSHXLUSSRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















